molecular formula C8H11BrClNO B1376018 2-Amino-1-(4-bromophenyl)ethanol hydrochloride CAS No. 76008-53-2

2-Amino-1-(4-bromophenyl)ethanol hydrochloride

Cat. No. B1376018
CAS RN: 76008-53-2
M. Wt: 252.53 g/mol
InChI Key: MJBRWAABGXCVBF-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-bromophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number 76008-53-2 . It has a molecular weight of 252.54 g/mol . The IUPAC name for this compound is 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H11BrClNO . The InChI code is 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . The Canonical SMILES is C1=CC(=CC=C1C(CN)O)Br.Cl .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 46.2 Ų . The compound has a complexity of 113 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 .

Scientific Research Applications

Enantioselective Synthesis

The resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, closely related to 2-Amino-1-(4-bromophenyl)ethanol hydrochloride, has been achieved through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in the synthesis of a new adrenergic agent, highlighting its importance in medicinal chemistry (Conde et al., 1998).

Synthesis of Tertiary Amino Alcohols

A study reported the synthesis of tertiary amino alcohols, specifically 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, from 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one. These compounds are considered analogs of Trihexyphenidyl, a drug used to treat Parkinson's disease, which underscores the potential of this compound in synthesizing biologically active molecules (Isakhanyan et al., 2008).

Isoquinoline Syntheses

The compound has been utilized in the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which was further employed in phenolic cyclization to yield various isoquinolines. This demonstrates its utility in synthesizing complex heterocyclic compounds that are significant in the development of pharmaceuticals (Kametani et al., 1970).

Study of Beta-Receptors

In research related to adrenergic beta-receptors, derivatives of 1-(4-amino-phenyl)-2-aminoethanol, similar to this compound, were compared with clenbuterol for their action on beta-receptors in animals. This indicates the potential use of the compound in studying and developing treatments targeting the adrenergic system (Engelhardt, 1984).

Synthesis of Enamides and NLO Materials

The compound has also been used in the synthesis of N-Acetyl enamides and novel azobenzene precursors for non-linear optical (NLO) active polyurethanes, showcasing its versatility in organic synthesis and materials science (Tang et al., 2014; Jecs et al., 2009).

Cancer Cell Line Screening

In the context of cancer research, derivatives of the compound have been synthesized and screened against various cancer cell lines, including human breast cancer and colon cancer cell lines. This suggests its potential application in the discovery of new anticancer agents (Patravale et al., 2014).

Safety and Hazards

The compound has been classified with the hazard codes H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-bromophenyl)ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-arrestins, which are involved in the desensitization of G protein-coupled receptors (GPCRs) . These interactions can modulate signal transduction pathways, influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the β2-adrenoceptor signaling pathway, which plays a crucial role in regulating cardiovascular and respiratory functions . Additionally, it can affect the expression of genes involved in these pathways, thereby altering cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a biased agonist for β2-adrenoceptors, selectively modulating GPCR signal transduction . This selective modulation can enhance desirable signals while suppressing undesirable ones, leading to therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being stored under inert gas . Its degradation over time can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that varying dosages can influence the compound’s impact on cardiovascular and respiratory functions . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans via multicomponent reactions . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transporters that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that certain derivatives of this compound exhibit specific localization in mitochondria, which can impact mitochondrial function and cellular energy metabolism .

properties

IUPAC Name

2-amino-1-(4-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRWAABGXCVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855867
Record name 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76008-53-2
Record name 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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